molecular formula C35H32N6O+2 B12798010 Quinolinium, 6-amino-1-methyl-4-((4-(((4-((1-methylpyridinium-4-yl)amino)phenyl)amino)carbonyl)phenyl)amino)-2-phenyl- CAS No. 88837-67-6

Quinolinium, 6-amino-1-methyl-4-((4-(((4-((1-methylpyridinium-4-yl)amino)phenyl)amino)carbonyl)phenyl)amino)-2-phenyl-

Cat. No.: B12798010
CAS No.: 88837-67-6
M. Wt: 552.7 g/mol
InChI Key: MEIIYXGKNYPBHA-UHFFFAOYSA-P
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Description

Quinolinium, 6-amino-1-methyl-4-((4-(((4-((1-methylpyridinium-4-yl)amino)phenyl)amino)carbonyl)phenyl)amino)-2-phenyl- is a complex organic compound with a unique structure that includes quinolinium and pyridinium moieties

Preparation Methods

The synthesis of Quinolinium, 6-amino-1-methyl-4-((4-(((4-((1-methylpyridinium-4-yl)amino)phenyl)amino)carbonyl)phenyl)amino)-2-phenyl- involves multiple steps. The synthetic routes typically include the following steps:

    Formation of the Quinolinium Core: This step involves the synthesis of the quinolinium core through cyclization reactions.

    Introduction of Amino and Methyl Groups: Amino and methyl groups are introduced through substitution reactions.

    Coupling with Pyridinium Moiety: The final step involves coupling the quinolinium core with the pyridinium moiety through amide bond formation.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Quinolinium, 6-amino-1-methyl-4-((4-(((4-((1-methylpyridinium-4-yl)amino)phenyl)amino)carbonyl)phenyl)amino)-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and methyl groups, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Quinolinium, 6-amino-1-methyl-4-((4-(((4-((1-methylpyridinium-4-yl)amino)phenyl)amino)carbonyl)phenyl)amino)-2-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Quinolinium, 6-amino-1-methyl-4-((4-(((4-((1-methylpyridinium-4-yl)amino)phenyl)amino)carbonyl)phenyl)amino)-2-phenyl- involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Quinolinium, 6-amino-1-methyl-4-((4-(((4-((1-methylpyridinium-4-yl)amino)phenyl)amino)carbonyl)phenyl)amino)-2-phenyl- can be compared with other similar compounds, such as:

    Quinolinium Derivatives: These compounds share the quinolinium core but differ in their substituents, leading to variations in their properties and applications.

    Pyridinium Derivatives: Similar to quinolinium derivatives, these compounds have the pyridinium core with different substituents.

    Aminoquinolines: These compounds have an amino group attached to the quinoline core and are known for their antimalarial properties.

The uniqueness of Quinolinium, 6-amino-1-methyl-4-((4-(((4-((1-methylpyridinium-4-yl)amino)phenyl)amino)carbonyl)phenyl)amino)-2-phenyl- lies in its specific structure, which combines both quinolinium and pyridinium moieties, leading to distinct chemical and biological properties.

Properties

CAS No.

88837-67-6

Molecular Formula

C35H32N6O+2

Molecular Weight

552.7 g/mol

IUPAC Name

4-[(6-amino-1-methyl-2-phenylquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C35H30N6O/c1-40-20-18-30(19-21-40)37-27-13-15-29(16-14-27)39-35(42)25-8-11-28(12-9-25)38-32-23-34(24-6-4-3-5-7-24)41(2)33-17-10-26(36)22-31(32)33/h3-23H,36H2,1-2H3,(H,39,42)/p+2

InChI Key

MEIIYXGKNYPBHA-UHFFFAOYSA-P

Canonical SMILES

C[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=CC(=[N+](C5=C4C=C(C=C5)N)C)C6=CC=CC=C6

Origin of Product

United States

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